

NCATS-SM4487: A Potent Inhibitor of Galactokinase for Classic Galactosemia Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCATS-SM4487

Cat. No.: B12422599

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCATS-SM4487 is a potent and selective small molecule inhibitor of human galactokinase 1 (GALK1), a key enzyme in the Leloir pathway of galactose metabolism. Developed through structure-based drug design, this dihydropyrimidine derivative demonstrates significant potential as a chemical probe for studying classic galactosemia and as a starting point for the development of novel therapeutics. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **NCATS-SM4487**, including detailed experimental protocols and a visualization of its mechanism of action within the relevant metabolic pathway.

Chemical Structure and Properties

NCATS-SM4487, also referred to as analog 68 in its primary publication, is a dihydropyrimidine-based compound. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	(unavailable in public sources)
Molecular Formula	C ₂₅ H ₂₄ ClFN ₈ O ₂
Molecular Weight	522.96 g/mol
Appearance	(not publicly available)
Solubility	(not publicly available)
Chemical Structure	(See Figure 1)

Figure 1: Chemical Structure of **NCATS-SM4487** (A 2D representation of the chemical structure would be placed here. As I cannot generate images, a placeholder is used.)

Biological Activity and Pharmacokinetics

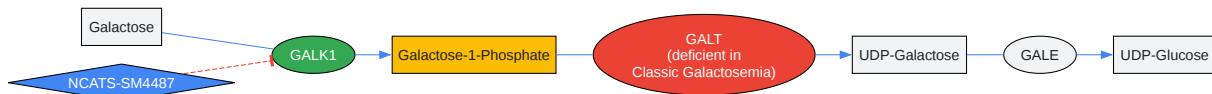
NCATS-SM4487 is a highly potent inhibitor of human GALK1, with a reported half-maximal inhibitory concentration (IC₅₀) of 50 nM.[1][2][3][4] Its inhibitory activity has been demonstrated in both biochemical assays and in cell-based models of classic galactosemia. In patient-derived fibroblasts, **NCATS-SM4487** effectively reduces the accumulation of galactose-1-phosphate (Gal-1P), the pathogenic metabolite in this disease.[5]

Initial pharmacokinetic studies in female CD1 mice have shown that **NCATS-SM4487** possesses properties suitable for in vivo evaluation.[5]

Parameter	Value	Species	Administration
IC ₅₀ (human GALK1)	50 nM	Human	In vitro
Cellular Activity	Reduces Gal-1P accumulation	Human	In vitro
Pharmacokinetics (preliminary)	Suitable for rodent models	Mouse	In vivo

Mechanism of Action: Inhibition of the Leloir Pathway

Classic galactosemia is a rare genetic disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of Gal-1P, which is toxic to cells. **NCATS-SM4487** targets GALK1, the enzyme that catalyzes the first step in the Leloir pathway: the phosphorylation of galactose to Gal-1P. By inhibiting GALK1, **NCATS-SM4487** prevents the formation of Gal-1P, thereby mitigating its toxic effects.



[Click to download full resolution via product page](#)

Inhibition of the Leloir Pathway by **NCATS-SM4487**

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize **NCATS-SM4487**, based on the available literature.

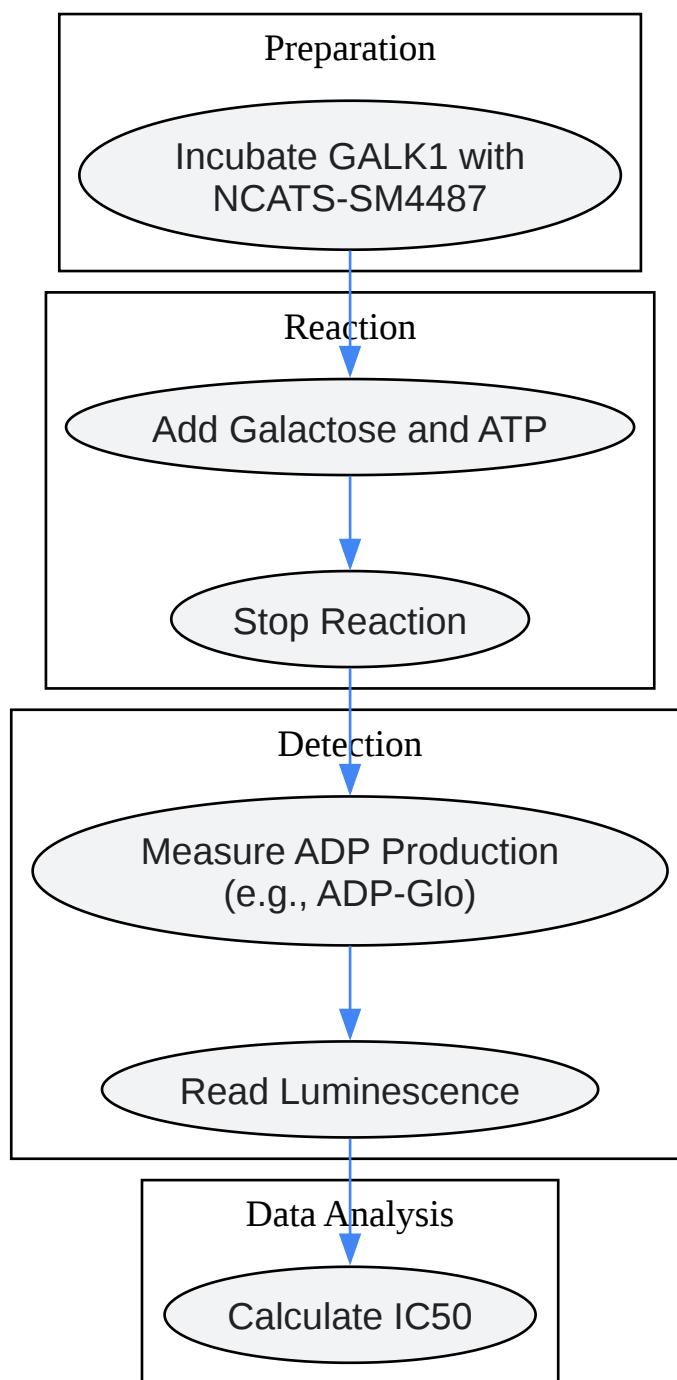
GALK1 Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of **NCATS-SM4487** against human GALK1.

Methodology:

- Recombinant human GALK1 is incubated with varying concentrations of **NCATS-SM4487** in a suitable buffer.
- The enzymatic reaction is initiated by the addition of the substrates, galactose and ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.

- The amount of ADP produced, which is stoichiometric to the amount of Gal-1P formed, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
- The luminescence signal, which is proportional to the ADP concentration, is read using a plate reader.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.



[Click to download full resolution via product page](#)

Workflow for the GALK1 Biochemical Inhibition Assay

Cellular Galactose-1-Phosphate Reduction Assay

Objective: To assess the ability of **NCATS-SM4487** to reduce the accumulation of Gal-1P in a cellular model of classic galactosemia.

Methodology:

- Fibroblasts derived from patients with classic galactosemia are cultured in appropriate media.
- The cells are treated with varying concentrations of **NCATS-SM4487** for a specified duration.
- The cells are then challenged with a high concentration of galactose to induce Gal-1P accumulation.
- After the galactose challenge, the cells are lysed, and the intracellular concentration of Gal-1P is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The reduction in Gal-1P levels in treated cells is compared to that in untreated control cells.

Synthesis

The synthesis of **NCATS-SM4487** involves a multi-step medicinal chemistry campaign starting from a dihydropyrimidine core. The detailed synthetic scheme is described in the supplementary information of the primary publication by Hu et al.^[5] The general approach involves the construction of the substituted dihydropyrimidine ring followed by the addition of the side chains through various coupling reactions.

Conclusion

NCATS-SM4487 is a valuable research tool for the study of classic galactosemia. Its high potency and selectivity for GALK1, coupled with its demonstrated activity in patient-derived cells, make it an excellent probe for elucidating the downstream consequences of Gal-1P accumulation. Further investigation into its pharmacokinetic and toxicological profiles will be crucial in determining its potential for translation into a clinical candidate. This technical guide provides a foundational understanding of **NCATS-SM4487** for researchers and drug developers interested in this promising therapeutic avenue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NCATS-SM4487 | GALK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NCATS-SM4487: A Potent Inhibitor of Galactokinase for Classic Galactosemia Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12422599#ncats-sm4487-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com